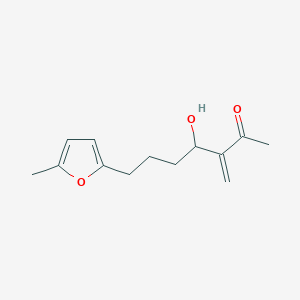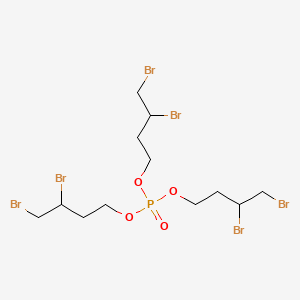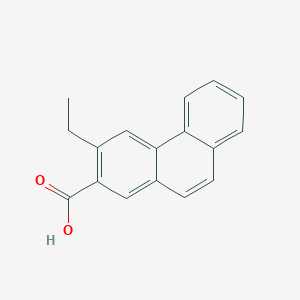
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a synthetic organic compound that belongs to the class of benzoxathioles. These compounds are characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms. The presence of diethyl groups at the 3-position adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a diethyl-substituted benzene derivative with sulfur and oxygen-containing reagents under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction vessels designed to handle the reagents and conditions required.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzene ring or the oxathiole ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the benzene or oxathiole rings.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxathioles: Other compounds in the benzoxathiole class with different substituents.
Thiophenes: Compounds with a sulfur-containing five-membered ring.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Uniqueness
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur in the oxathiole ring. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
112320-43-1 |
|---|---|
Formule moléculaire |
C11H14O3S |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
3,3-diethyl-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-3-11(4-2)9-7-5-6-8-10(9)15(12,13)14-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
VLPCAPUXQOMHPL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2S(=O)(=O)O1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
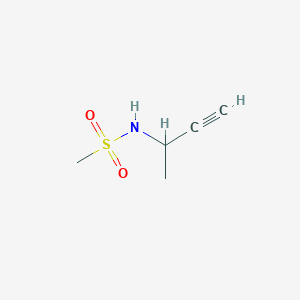
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
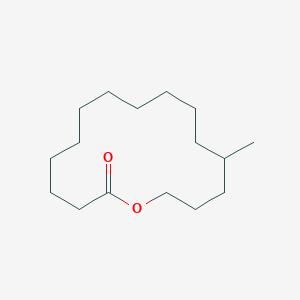

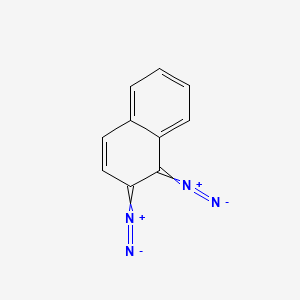
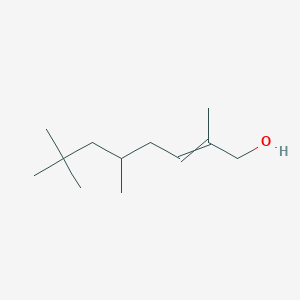
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
